3-Fluoro-4-methoxy-5-nitrobenzonitrile
Overview
Description
3-Fluoro-4-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3. It is a derivative of benzonitrile, characterized by the presence of fluoro, methoxy, and nitro functional groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxy-5-nitrobenzonitrile can be synthesized through a multi-step process. One common method involves the nitration of 3-fluorobenzonitrile followed by methoxylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, with careful control of temperature and reaction time to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with different functional groups.
Reduction: 3-Fluoro-4-methoxy-5-aminobenzonitrile.
Oxidation: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.
Scientific Research Applications
3-Fluoro-4-methoxy-5-nitrobenzonitrile is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving nitrile compounds.
Medicine: Potential use in the development of pharmaceutical agents due to its unique functional groups.
Industry: Used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism by which 3-Fluoro-4-methoxy-5-nitrobenzonitrile exerts its effects depends on its functional groups. The nitro group can participate in redox reactions, while the fluoro and methoxy groups can influence the compound’s reactivity and interaction with biological targets. The molecular targets and pathways involved are often specific to the application, such as enzyme inhibition or receptor binding in pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the methoxy group.
3-Fluoro-4-methylbenzonitrile: Similar structure but has a methyl group instead of a methoxy group
Uniqueness
3-Fluoro-4-methoxy-5-nitrobenzonitrile is unique due to the combination of fluoro, methoxy, and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
3-fluoro-4-methoxy-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-14-8-6(9)2-5(4-10)3-7(8)11(12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTDBKZTKOLNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855797 | |
Record name | 3-Fluoro-4-methoxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255783-15-3 | |
Record name | 3-Fluoro-4-methoxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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